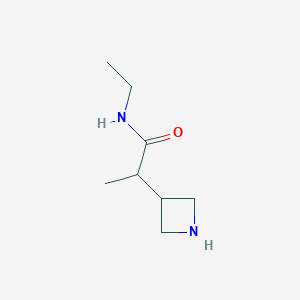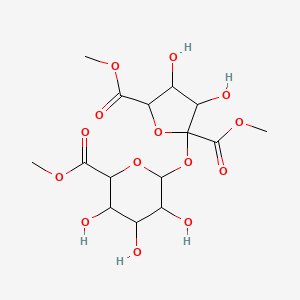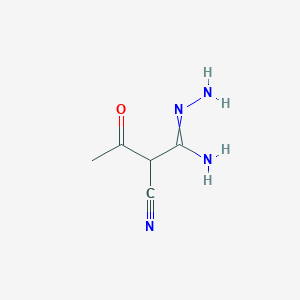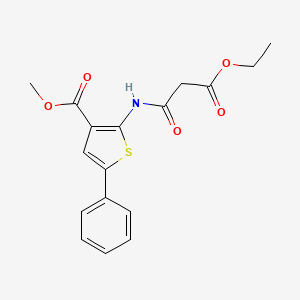
Bis(2,2,2-trichloroethyl) sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) typically involves the reaction of 2,2,2-trichloroethanol with sulfur dioxide in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated aldehydes or acids, while reduction may produce simpler alcohols .
Wissenschaftliche Forschungsanwendungen
Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on human health.
Industry: Utilized in industrial processes for the production of other chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) include:
Ethanol,2,2,2-trifluoro-, sulfite (21) (9CI): A similar compound with fluorine atoms instead of chlorine.
Ethanol,2,2,2-nitrilotris-, sulfate (21) (salt): Another related compound with different substituents.
Uniqueness
Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) is unique due to its specific chemical structure and properties, which make it suitable for various applications that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
36884-93-2 |
|---|---|
Molekularformel |
C4H4Cl6O3S |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
bis(2,2,2-trichloroethyl) sulfite |
InChI |
InChI=1S/C4H4Cl6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 |
InChI-Schlüssel |
UPLUJYOFSVMSOR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)OS(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)
![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)





![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)

